molecular formula C14H16ClN3O2 B8110890 N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide

N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide

Cat. No.: B8110890
M. Wt: 293.75 g/mol
InChI Key: FRCDLFWAQNTLER-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The spirocyclic structure, characterized by a bicyclic system where two rings are connected through a single atom, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4One common method involves the oxidative cleavage of a precursor compound, such as tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate, followed by amine coupling and deprotection of the Boc group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Green chemistry approaches, such as the use of ethanol as a solvent and room temperature reaction conditions, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring .

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating biological pathways. For example, it has been shown to inhibit the SARS-CoV-2 main protease enzyme, which is critical for viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amides and diazaspiro compounds, such as:

Uniqueness

N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-10-3-1-4-11(7-10)17-13(19)12-8-14(20-18-12)5-2-6-16-9-14/h1,3-4,7,16H,2,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCDLFWAQNTLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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